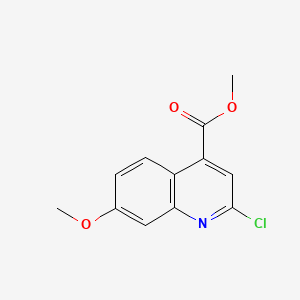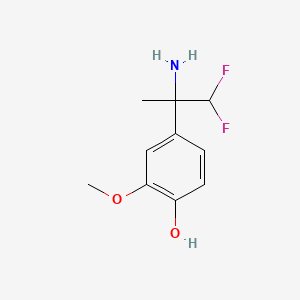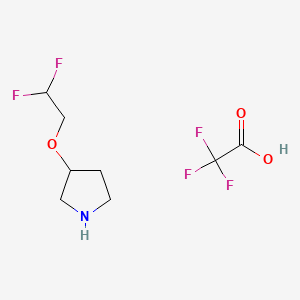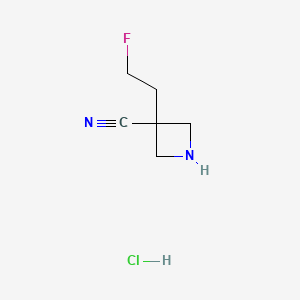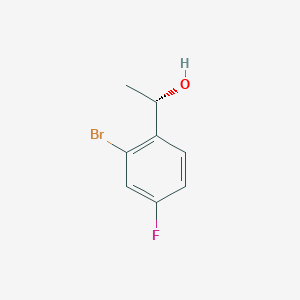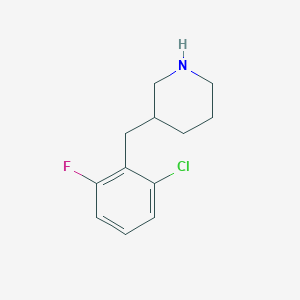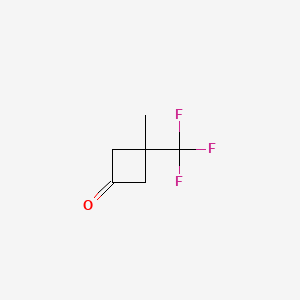
3-Methyl-3-(trifluoromethyl)cyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-(trifluoromethyl)cyclobutan-1-one is an organic compound with the molecular formula C5H5F3O It is a cyclobutanone derivative, characterized by the presence of a trifluoromethyl group at the third carbon and a methyl group at the same position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(trifluoromethyl)cyclobutan-1-one can be achieved through several methods. One efficient synthetic route involves starting from readily available 4-oxocyclobutane precursors. These cyclobutanones can be converted to their trifluoromethyl derivatives upon treatment with trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalable synthesis methods mentioned above can be adapted for industrial-scale production, ensuring the availability of this compound for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(trifluoromethyl)cyclobutan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted alcohols, carboxylic acids, and other derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methyl-3-(trifluoromethyl)cyclobutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-3-(trifluoromethyl)cyclobutan-1-one involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to changes in enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)cyclobutan-1-one: Similar structure but lacks the methyl group.
3-(Trifluoromethyl)cyclohexanone: Contains a six-membered ring instead of a four-membered ring.
3-(Trifluoromethyl)cyclobutan-1-ol: Contains a hydroxyl group instead of a ketone group.
Uniqueness
3-Methyl-3-(trifluoromethyl)cyclobutan-1-one is unique due to the presence of both a trifluoromethyl group and a methyl group on the cyclobutanone ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H7F3O |
|---|---|
Molecular Weight |
152.11 g/mol |
IUPAC Name |
3-methyl-3-(trifluoromethyl)cyclobutan-1-one |
InChI |
InChI=1S/C6H7F3O/c1-5(6(7,8)9)2-4(10)3-5/h2-3H2,1H3 |
InChI Key |
URMCAUBCJBDBEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


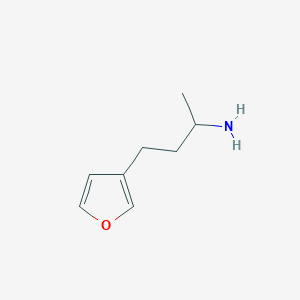

![[1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine](/img/structure/B13588680.png)
